Cas no 20981-79-7 (3,5-Diiodophenol)

3,5-ジヨードフェノールは、分子式C6H4I2Oで表される有機化合物です。ヨード原子がフェノール環の3位と5位に導入された構造を持ち、高い反応性と選択性を示します。この化合物は、医薬品中間体や機能性材料の合成において重要な役割を果たし、特にハロゲン化反応やカップリング反応の原料として優れた特性を発揮します。また、その安定性と純度の高さから、精密有機合成において信頼性の高い試薬として利用されています。実験室規模から工業生産まで、幅広い用途に対応可能です。

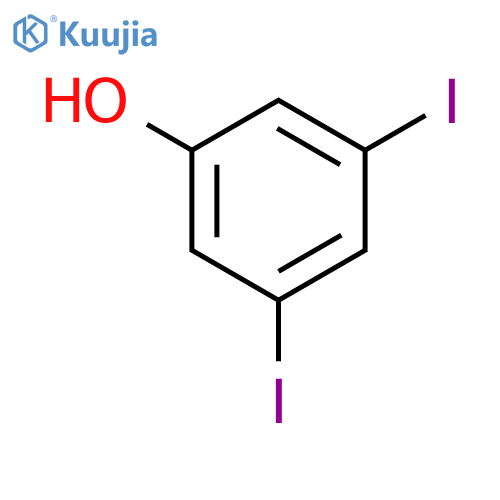

3,5-Diiodophenol structure

商品名:3,5-Diiodophenol

3,5-Diiodophenol 化学的及び物理的性質

名前と識別子

-

- 3,5-Diiodophenol

- 3,5-diiodo-phenol

- 3,5-Diiod-phenol

- 3,5-Dijod-phenol

- AG-E-54005

- AGN-PC-00PH26

- ANW-67837

- CTK4E5597

- MB11867

- Phenol, 3,5-diiodo-

- SureCN1687060

- MFCD12405421

- CS-0237106

- Q223017

- DTXSID80573449

- SCHEMBL1687060

- DA-24614

- 20981-79-7

- SY162515

- EN300-178001

-

- MDL: MFCD12405421

- インチ: InChI=1S/C6H4I2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H

- InChIKey: KYRNAIDRKAWDLJ-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C=C1I)O)I

計算された属性

- せいみつぶんしりょう: 345.83516g/mol

- どういたいしつりょう: 345.83516g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 87.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

3,5-Diiodophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-178001-1.0g |

3,5-diiodophenol |

20981-79-7 | 95% | 1g |

$884.0 | 2023-06-08 | |

| Enamine | EN300-178001-5.0g |

3,5-diiodophenol |

20981-79-7 | 95% | 5g |

$2566.0 | 2023-06-08 | |

| Enamine | EN300-178001-0.25g |

3,5-diiodophenol |

20981-79-7 | 95% | 0.25g |

$438.0 | 2023-09-20 | |

| TRC | D075245-100mg |

3,5-Diiodophenol |

20981-79-7 | 100mg |

$ 305.00 | 2022-06-06 | ||

| Enamine | EN300-178001-0.05g |

3,5-diiodophenol |

20981-79-7 | 95% | 0.05g |

$205.0 | 2023-09-20 | |

| Aaron | AR002L4Z-2.5g |

Phenol, 3,5-diiodo- |

20981-79-7 | 95% | 2.5g |

$2411.00 | 2025-01-21 | |

| A2B Chem LLC | AB19607-250mg |

3,5-Diiodophenol |

20981-79-7 | 95% | 250mg |

$497.00 | 2024-04-20 | |

| Aaron | AR002L4Z-100mg |

Phenol, 3,5-diiodo- |

20981-79-7 | 95% | 100mg |

$446.00 | 2025-01-21 | |

| Aaron | AR002L4Z-250mg |

Phenol, 3,5-diiodo- |

20981-79-7 | 95% | 250mg |

$628.00 | 2025-01-21 | |

| A2B Chem LLC | AB19607-100mg |

3,5-Diiodophenol |

20981-79-7 | 95% | 100mg |

$358.00 | 2024-04-20 |

3,5-Diiodophenol 関連文献

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

20981-79-7 (3,5-Diiodophenol) 関連製品

- 626-02-8(3-Iodophenol)

- 64339-43-1(5-Iodoresorcinol)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬